N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is known for its unique structure, which combines a benzothiazole moiety with a thiophene ring, linked by a propionamide group.
Wirkmechanismus
Mode of Action
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide interacts with its target, topoisomerase I, via DNA intercalation . This interaction inhibits the function of topoisomerase I, leading to DNA damage and cell death .
Result of Action
The result of this compound’s action is the induction of cell apoptosis , particularly in cancer cells . This is achieved through the disruption of DNA replication and transcription, leading to cell cycle arrest and the activation of apoptotic pathways .
Biochemische Analyse
Biochemical Properties
It has been found that benzothiazole derivatives have shown promising anti-inflammatory properties . They have been found to inhibit COX-1 and COX-2 enzymes, which play a crucial role in inflammation .
Cellular Effects
The cellular effects of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide are not fully understood yet. Benzothiazole derivatives have been found to have significant effects on cells. For instance, some benzothiazole derivatives have shown to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction leading to cell apoptosis .
Molecular Mechanism
It has been suggested that benzothiazole derivatives may exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that benzothiazole derivatives can exhibit different effects over time, depending on the specific derivative and the experimental conditions .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been reported yet. Benzothiazole derivatives have been studied in animal models, and their effects can vary with different dosages .
Metabolic Pathways
Benzothiazole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Benzothiazole derivatives are known to interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Benzothiazole derivatives may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide typically involves the reaction of 2-amino-3-(benzo[d]thiazol-2-yl)thiophene with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene and benzothiazole rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Investigated as a potential drug candidate for treating diseases such as Alzheimer’s and Parkinson’s.
Neuropharmacology: Exhibits potent inhibitory activity against monoamine oxidase-B (MAO-B), an enzyme involved in neurotransmitter metabolism.
Cancer Research: Studied for its potential anti-cancer activity, with evidence suggesting it can induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds also contain the benzothiazole moiety and have been studied for their anti-inflammatory properties.
3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives: Known for their anti-cancer activity and inhibition of topoisomerase I.
Uniqueness
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide stands out due to its unique combination of benzothiazole and thiophene rings, which confer distinct chemical and biological properties.
Biologische Aktivität
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide, with the CAS number 923441-90-1, is a compound characterized by its unique structural features, including a benzothiazole moiety linked to a thiophene ring through a propionamide group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications.
The primary mechanism of action for this compound is its interaction with topoisomerase I through DNA intercalation . This interaction leads to the induction of apoptosis in cancer cells, making it a candidate for further investigation in oncological therapies.
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant anti-inflammatory properties . The biochemical effects observed include:
- Induction of S phase arrest in the cell cycle.
- Up-regulation of pro-apoptotic proteins .
- Down-regulation of anti-apoptotic proteins .
- Activation of caspase-3 , leading to mitochondrial dysfunction and subsequent cell death.
Cytotoxic Activity
A study evaluating various benzothiazole derivatives reported that compounds with similar structures have shown promising cytotoxic effects against different cancer cell lines. For instance, the IC50 values for related compounds ranged from 1.61 µg/mL to 1.98 µg/mL, indicating strong anticancer potential .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis revealed that specific substitutions on the benzothiazole and thiophene rings significantly influence biological activity. For example, the presence of electron-donating groups at strategic positions enhances cytotoxicity against cancer cells .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity | IC50 (µg/mL) |
---|---|---|---|
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides | Benzothiazole moiety | Anti-inflammatory | Not specified |
3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives | Benzothiazole + quinoline | Anticancer | 1.61 - 1.98 |
This compound | Benzothiazole + thiophene | Apoptosis induction | To be determined |
Temporal Effects in Laboratory Settings
The biological activity of this compound can vary over time depending on experimental conditions. Initial studies suggest that prolonged exposure may enhance apoptotic effects due to sustained activation of pro-apoptotic pathways.
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-2-12(17)16-13-9(7-8-18-13)14-15-10-5-3-4-6-11(10)19-14/h3-8H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHADELBKCWWLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CS1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.